Product packaging for Ceftazidime (hydrate)(Cat. No.:)

Ceftazidime (hydrate)

Cat. No.: B10766187
M. Wt: 636.7 g/mol
InChI Key: NMVPEQXCMGEDNH-QKJNAJOESA-N
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Description

Overview of Ceftazidime (B193861) within Third-Generation Cephalosporins

Ceftazidime is a prominent member of the third-generation cephalosporin (B10832234) class of antibiotics. la.govdroracle.ai These semisynthetic, broad-spectrum beta-lactam antibacterial drugs are characterized by their enhanced activity against Gram-negative bacteria compared to first- and second-generation cephalosporins. la.govnih.gov Ceftazidime is particularly noted for its efficacy against Pseudomonas aeruginosa. la.govnih.govdrugbank.com While highly effective against many Gram-negative organisms, its activity against Gram-positive bacteria, such as Staphylococcus aureus, is comparatively less potent than earlier cephalosporin generations. nih.govdrugbank.com The chemical structure of third-generation cephalosporins, including ceftazidime, provides increased stability against hydrolysis by many plasmid and chromosomally-mediated beta-lactamases produced by Gram-negative bacteria. la.govwikipedia.org

Historical Context of Academic Research and Development

The development of ceftazidime was a significant milestone in the effort to combat increasingly resistant Gram-negative pathogens. Patented in 1978 and introduced for commercial use in 1984, ceftazidime emerged from extensive research aimed at creating cephalosporins with a broader spectrum of activity and greater stability against bacterial beta-lactamases. wikipedia.org It received FDA approval on July 19, 1985. drugbank.comdrugbank.com Its unique properties, including its activity against P. aeruginosa, quickly established it as a valuable tool in both clinical practice and academic research.

Significance in Contemporary Antimicrobial Research Paradigms

Ceftazidime continues to be a cornerstone in contemporary antimicrobial research. It serves as a reference standard in the development and evaluation of new antimicrobial agents. A notable example is its combination with avibactam (B1665839), a non-beta-lactam beta-lactamase inhibitor. drugbank.comnih.gov This combination product, ceftazidime-avibactam, was developed to address the challenge of infections caused by multidrug-resistant Gram-negative bacteria, including those producing extended-spectrum beta-lactamases (ESBLs) and some carbapenemases. nih.govbjid.org.brnih.gov The ongoing research with ceftazidime and its combinations highlights its enduring importance in the study of bacterial resistance and the development of novel therapeutic strategies. bjid.org.brnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32N6O12S2 B10766187 Ceftazidime (hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVPEQXCMGEDNH-QKJNAJOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Research on Ceftazidime Hydrate Action

Molecular Mechanism of Action

The primary molecular target of ceftazidime (B193861) is a group of enzymes known as penicillin-binding proteins (PBPs). patsnap.comrcsb.org These enzymes are crucial for the synthesis and remodeling of peptidoglycan, the essential polymer that forms the structural backbone of the bacterial cell wall. drugbank.comnih.gov By inhibiting these vital enzymes, ceftazidime disrupts cell wall integrity, ultimately leading to bacterial cell death. drugbank.comnih.gov

Penicillin-Binding Protein (PBP) Inhibition

Ceftazidime's mechanism of action is rooted in its ability to bind to and inactivate PBPs. patsnap.comrcsb.org This interaction is facilitated by the β-lactam ring structure of ceftazidime, which mimics the natural D-Ala-D-Ala substrate of the PBP enzymes. patsnap.comrcsb.org This structural similarity allows ceftazidime to acylate the serine residue in the active site of the PBP, forming a stable, inactive complex and thereby preventing the enzyme from carrying out its normal function. rcsb.org

Ceftazidime exhibits a notable specificity and high affinity for Penicillin-Binding Protein 3 (PBP3), particularly in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. drugbank.comnih.govsterimaxinc.comoup.com PBP3 plays a critical role in the formation of the septum during bacterial cell division. patsnap.comsterimaxinc.com The strong inhibition of PBP3 is a primary reason for ceftazidime's potent activity against these pathogens, leading to the formation of filamentous cells that are unable to divide, and eventual cell lysis. nih.govoup.com

While PBP3 is the primary target, ceftazidime also demonstrates affinity for other PBP subtypes, albeit to a lesser extent. drugbank.comnih.gov It shows moderate affinity for PBP1a and PBP1b, which are involved in cell elongation, and weaker binding to PBP2. drugbank.comnih.govsterimaxinc.com In Staphylococcus aureus, a Gram-positive bacterium, ceftazidime has a high affinity for PBP-1 and PBP-2, with a lower affinity for PBP-3. nih.govoup.com Binding to PBP4 is generally weak and occurs at concentrations much higher than those typically achieved in clinical settings. drugbank.com

Table 1: Affinity of Ceftazidime for Penicillin-Binding Proteins (PBPs) in Various Bacteria

Bacterial Species PBP Subtype Affinity Level Reference
Escherichia coli PBP3 Primary drugbank.comnih.govoup.com
PBP1a/1b Weaker drugbank.comnih.gov
PBP2 Weaker drugbank.comnih.gov
Pseudomonas aeruginosa PBP3 Primary drugbank.comnih.govsterimaxinc.comoup.com
PBP1a/1b Weaker drugbank.comnih.gov
Staphylococcus aureus PBP1 High nih.govoup.com
PBP2 High nih.govoup.com
PBP3 Less nih.govoup.com

The inhibition of PBPs by ceftazidime directly interferes with the final and crucial transpeptidation step of peptidoglycan synthesis. mims.com This process is responsible for cross-linking the peptide chains of the glycan strands, which provides the necessary strength and rigidity to the bacterial cell wall. patsnap.comrcsb.org By blocking this cross-linking, ceftazidime compromises the structural integrity of the cell wall. drugbank.comnih.gov The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. patsnap.commims.commums.ac.ir

Research has quantified the inhibitory effect of ceftazidime on peptidoglycan synthesis. For instance, in a study using ether-treated cells, the concentration of ceftazidime required for 50% inhibition of the cross-linking reaction was significantly lower for P. aeruginosa (0.19 µg/ml) and S. marcescens (21 µg/ml) compared to another cephalosporin (B10832234), cefazolin. jst.go.jp

Table 2: 50% Inhibitory Concentration (IC50) of Ceftazidime on Peptidoglycan Cross-linking

Bacterial Species IC50 of Ceftazidime (µg/ml) Reference
Pseudomonas aeruginosa 0.19 jst.go.jp
Serratia marcescens 21 jst.go.jp
Escherichia coli 3.7 jst.go.jp
Specificity and Affinity for Bacterial PBP Subtypes (e.g., PBP3, PBP1a/1b, PBP2, PBP4)

Bactericidal Action Modalities at the Molecular Level

The bactericidal action of ceftazidime is a direct consequence of the catastrophic failure of the cell wall. drugbank.comnih.gov The inhibition of PBP3, in particular, leads to the formation of long, filamentous bacterial cells because cell division is arrested while cell growth continues. nih.govoup.com This aberrant morphology is a hallmark of PBP3 inhibition. oup.com

At higher concentrations, ceftazidime's inhibition of PBP1a and PBP1b, the enzymes responsible for cell elongation, contributes to a more rapid lytic effect. nih.govoup.com This dual action on both cell division and elongation proteins ensures a potent bactericidal outcome. Furthermore, some studies suggest that the bactericidal activity of antibiotics like ceftazidime can also involve the production of reactive oxygen species (ROS), which contribute to cell death. frontiersin.org The disruption of normal metabolic processes due to cell wall damage can lead to an imbalance in ROS production, further hastening the demise of the bacterial cell. frontiersin.org

Advanced Studies on Ceftazidime Resistance Mechanisms

Enzymatic Resistance: Beta-Lactamase-Mediated Hydrolysis

The primary mechanism of resistance to the third-generation cephalosporin (B10832234), Ceftazidime (B193861), is the enzymatic inactivation by β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and carbapenemases, poses a significant clinical challenge.

Characterization of Beta-Lactamase Classes (Ambler Class A, B, C, D)

β-lactamases are categorized into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.com Classes A, C, and D are serine β-lactamases, utilizing a serine residue for catalysis, while class B enzymes are metallo-β-lactamases (MBLs) that require zinc ions for their activity. mdpi.comchemrxiv.org

Class A: This class includes a wide range of enzymes, from penicillinases to ESBLs and some carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). nih.govnih.gov They are generally inhibited by clavulanic acid. nih.gov

Class B: These are MBLs that possess a broad-spectrum hydrolytic profile, including penicillins, cephalosporins, and carbapenems. engineering.org.cn They are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid or avibactam (B1665839). engineering.org.cnresearchgate.net

Class C: Also known as AmpC β-lactamases, these enzymes are primarily cephalosporinases. droracle.aimdpi.com They efficiently hydrolyze ceftazidime but are typically resistant to inhibition by older inhibitors like clavulanic acid. droracle.aimdpi.com

Class D: These are oxacillin-hydrolyzing (OXA) enzymes. mdpi.com While some are narrow-spectrum, others have evolved to hydrolyze extended-spectrum cephalosporins and even carbapenems. mdpi.comnih.gov

Ambler ClassCatalytic MechanismKey Enzymes Affecting CeftazidimeInhibition by Avibactam
A Serine-basedESBLs (e.g., TEM, SHV, CTX-M), KPCYes engineering.org.cndovepress.com
B Zinc-based (Metallo-β-lactamase)VIM, IMP, NDMNo engineering.org.cnilaphar.org
C Serine-basedAmpCYes engineering.org.cndovepress.com
D Serine-basedOXA-type carbapenemases (e.g., OXA-48)Some (e.g., OXA-48) engineering.org.cnilaphar.org

Extended-Spectrum Beta-Lactamases (ESBLs) and Their Interactions with Ceftazidime

ESBLs are primarily Class A enzymes that have evolved from parent enzymes like TEM-1, TEM-2, and SHV-1 through mutations. wikipedia.org These mutations expand the substrate spectrum of the enzymes, enabling them to hydrolyze third-generation cephalosporins, including ceftazidime. wikipedia.org

CTX-M type ESBLs have become the most predominant type worldwide. wikipedia.org While they generally show higher activity against cefotaxime (B1668864), some variants can effectively hydrolyze ceftazidime. nih.govresearchgate.net The structural basis for this expanded activity often involves amino acid substitutions that widen the active site, accommodating the bulkier side chains of newer cephalosporins. grantome.com For instance, the atomic structure of the SHV-2 β-lactamase revealed a widened active site that can accommodate the ceftazidime side chain. grantome.com

AmpC Beta-Lactamases and Ceftazidime Hydrolysis

AmpC β-lactamases (Class C) are chromosomally or plasmid-encoded enzymes that confer resistance to a broad range of β-lactam antibiotics, including ceftazidime. nih.govasm.org While ceftazidime is generally unstable in the presence of AmpC enzymes, certain structural features of some third-generation cephalosporins can lead to unfavorable interactions with the enzyme, reducing the rate of hydrolysis. nih.govacs.org

However, mutations within the AmpC enzyme can enhance its hydrolytic activity against ceftazidime. For example, specific mutations in the AmpC of Pseudomonas aeruginosa have been shown to increase the rate of deacylation of the enzyme-bound ceftazidime, leading to greater catalytic efficiency. asm.org Similarly, a deletion in the Class C E. cloacae AmpC β-lactamase can confer reduced susceptibility to ceftazidime-avibactam by enhancing ceftazidime hydrolysis. chemrxiv.org

Carbapenemases (e.g., KPC, OXA-type) Affecting Ceftazidime Efficacy

Carbapenemases are β-lactamases that can hydrolyze carbapenems, as well as other β-lactams like ceftazidime. They belong to Classes A, B, and D. nih.gov

Klebsiella pneumoniae carbapenemase (KPC): These Class A enzymes are a significant cause of carbapenem (B1253116) resistance. nih.gov While ceftazidime is not a carbapenem, KPC enzymes can still hydrolyze it. tandfonline.com Interestingly, some KPC variants that develop resistance to the ceftazidime-avibactam combination show decreased hydrolytic activity against ceftazidime but increased resistance through other mechanisms. tandfonline.com

OXA-type carbapenemases: These Class D enzymes, particularly OXA-48 and its variants, are a growing concern. mjima.orgmdpi.com OXA-48-like enzymes can hydrolyze penicillins and, to a lesser extent, carbapenems, but they generally spare extended-spectrum cephalosporins like ceftazidime. nih.gov However, co-production of ESBLs or AmpC enzymes is common in isolates with OXA-48, leading to ceftazidime resistance. nih.gov Ceftazidime-avibactam has shown effectiveness against many OXA-48 producing isolates. mdpi.comantimicrob.net

Carbapenemase TypeAmbler ClassEffect on Ceftazidime
KPC AHydrolyzes ceftazidime. tandfonline.com
OXA-48 DWeak hydrolysis, but often co-produced with other β-lactamases that hydrolyze ceftazidime. nih.gov
VIM, IMP, NDM BHydrolyzes ceftazidime. medintensiva.org

Molecular Dynamics and Structural Insights into Ceftazidime Hydrolysis by Beta-Lactamases

Molecular dynamics simulations and structural analyses have provided detailed insights into the mechanisms of ceftazidime hydrolysis. acs.orgacs.org Studies on AmpC β-lactamases have revealed that the deacylation step, where the covalently bound drug is released from the enzyme, is often the rate-limiting step in ceftazidime hydrolysis. acs.org

Quantum mechanics/molecular mechanics (QM/MM) simulations have been used to investigate the enhanced hydrolysis of ceftazidime by mutant AmpC enzymes. chemrxiv.org These studies have shown that specific deletions, such as the Ala294-Pro295 deletion in an E. cloacae AmpC variant, can allow an additional water molecule to enter the active site. chemrxiv.orgacs.org This water molecule helps to stabilize the tetrahedral intermediate during the deacylation process, thereby accelerating the hydrolysis of ceftazidime. chemrxiv.org

Structural studies of CMY-185, a mutant AmpC enzyme, have shown how specific amino acid substitutions can lead to high-level ceftazidime resistance. nih.gov For example, the N346Y substitution causes a drastic structural change that both enhances ceftazidime hydrolysis and prevents the binding of the inhibitor avibactam. nih.gov The crystal structure of the CMY-185-ceftazidime complex shows the antibiotic covalently bound to the catalytic serine residue, with its β-lactam ring cleaved. nih.gov

Non-Enzymatic Resistance Mechanisms

In addition to enzymatic hydrolysis, bacteria can develop resistance to ceftazidime through non-enzymatic mechanisms. These mechanisms often work in concert with β-lactamase production to achieve higher levels of resistance.

Key non-enzymatic resistance mechanisms include:

Reduced cell permeability: Mutations or loss of outer membrane porins, such as OprD in P. aeruginosa, can restrict the entry of ceftazidime into the periplasmic space where it would interact with its penicillin-binding protein (PBP) targets. medintensiva.orgnih.gov While ceftazidime entry is thought to be less dependent on major porins than carbapenems, porin deficiency can still contribute to resistance, especially when combined with other resistance mechanisms. engineering.org.cn

Efflux pump upregulation: Overexpression of efflux pumps, such as the AcrA/B-TolC system in Enterobacterales and the MexA/B-OprM system in P. aeruginosa, can actively transport ceftazidime out of the bacterial cell before it can reach its target. engineering.org.cnnih.gov

Alterations in penicillin-binding proteins (PBPs): Mutations in the genes encoding PBPs, the ultimate targets of β-lactam antibiotics, can reduce the binding affinity of ceftazidime. asm.org This mechanism can contribute to resistance, particularly in the presence of other resistance determinants. asm.org

Lipopolysaccharide (LPS) modifications: Changes in the structure of LPS in the outer membrane of Gram-negative bacteria have been associated with increased resistance to certain antibiotics, although this is a less common mechanism for ceftazidime resistance. medintensiva.org

In many clinical isolates, a combination of these non-enzymatic mechanisms with the production of β-lactamases is observed, leading to high-level and broad-spectrum resistance. asm.orgtandfonline.com For instance, in P. aeruginosa, the combination of AmpC hyperproduction, OprD loss, and efflux pump upregulation is a common cause of resistance to multiple β-lactams, including ceftazidime. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs) Conferring Resistance

Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. Ceftazidime exerts its bactericidal effect by binding to and inactivating these proteins, primarily PBP3. nih.govasm.orgfrontiersin.org However, bacteria have evolved mechanisms to alter their PBPs, thereby reducing the binding affinity of ceftazidime and conferring resistance.

One of the well-documented mechanisms involves mutations within the genes encoding PBPs. For instance, in Escherichia coli, specific mutations in the ftsI gene, which encodes PBP3, such as A233T and I332V, have been shown to result in ceftazidime resistance. researchgate.netmicrobiologyresearch.org These alterations can lead to a significant increase in the minimum inhibitory concentration (MIC) of ceftazidime. microbiologyresearch.org Similarly, in Burkholderia pseudomallei, the deletion of a gene encoding PBP3 has been identified as a unique mechanism of high-level ceftazidime resistance. nih.gov This deletion was observed in clinical variants that emerged during prolonged ceftazidime therapy. nih.gov

Furthermore, frameshift mutations in the genes encoding both PBP3 and PBP4 in Burkholderia multivorans have been linked to an extreme β-lactam resistance phenotype. acs.org The loss of these PBPs was identified as the primary factor contributing to this high-level resistance. acs.org In some cases, modifications to PBP3 can also decrease susceptibility to newer β-lactam/β-lactamase inhibitor combinations, highlighting the clinical significance of these target alterations. oup.comasm.org

It's important to note that while PBP alterations are a significant resistance mechanism, they often act in concert with other factors, such as the production of β-lactamases, to achieve clinically relevant levels of resistance. oup.comnih.govinfectionsinsurgery.org

Table 1: Examples of PBP Alterations and their Impact on Ceftazidime Resistance

OrganismPBP AlterationGeneConsequenceReference(s)
Escherichia coliA233T and I332V mutations in PBP3ftsI128-fold increase in ceftazidime MIC researchgate.netmicrobiologyresearch.org
Burkholderia pseudomalleiDeletion of PBP3BPSS1219High-level ceftazidime resistance nih.gov
Burkholderia multivoransFrameshift mutations in PBP3 and PBP4-Extreme β-lactam resistance phenotype acs.org

Permeability Alterations and Efflux Systems

The ability of ceftazidime to reach its PBP targets is contingent on its passage through the bacterial outer membrane and its retention within the periplasmic space. Bacteria have developed sophisticated mechanisms to hinder this process, primarily through alterations in membrane permeability and the active removal of the antibiotic via efflux pumps. nih.govnih.govrcsb.org

Decreased permeability is often achieved by the reduced expression or mutation of outer membrane proteins called porins, which form channels for the entry of hydrophilic molecules like ceftazidime. rcsb.org The loss of specific porins can significantly reduce the influx of the antibiotic, thereby contributing to resistance. nih.gov

Efflux pumps are transmembrane protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. rcsb.org The overexpression of these pumps is a major contributor to ceftazidime resistance in many bacterial species. nih.govnih.govnih.gov

Role of Specific Efflux Pumps (e.g., OprM in Pseudomonas aeruginosa)

In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the MexAB-OprM efflux pump plays a pivotal role in ceftazidime resistance. nih.govplos.org The OprM component is the outer membrane channel of this tripartite system. Overexpression of the MexAB-OprM pump, often due to mutations in its regulatory genes such as mexR, nalC, and nalD, leads to increased efflux of ceftazidime and a subsequent rise in resistance levels. nih.govplos.orgresearchgate.net Studies have shown that mutations in these regulatory genes can cause a 2- to 4-fold increase in the ceftazidime MIC. plos.org The MexXY efflux pump, which also utilizes the OprM outer membrane protein, can contribute to ceftazidime resistance as well. mdpi.comjidc.org

The synergistic effect of efflux pump overexpression and other resistance mechanisms, such as the production of AmpC β-lactamase, can lead to high-level resistance to a broad range of β-lactam antibiotics. mdpi.com

Metabolic Pathway Reconfigurations Influencing Ceftazidime Resistance

Recent research has unveiled a fascinating connection between bacterial metabolism and antibiotic resistance, including resistance to ceftazidime. nih.gov The metabolic state of a bacterium can significantly influence its susceptibility to antibiotics. researchgate.net In the context of ceftazidime resistance, specific reconfigurations in central carbon metabolism have been identified as key contributors.

In Vibrio alginolyticus, a ceftazidime-resistant strain was found to have an inefficient pyruvate (B1213749) cycle and increased fatty acid biosynthesis. nih.govnih.gov The pyruvate cycle is a crucial energy-generating pathway, and its inefficiency in resistant strains leads to a decreased proton motive force across the cell membrane. nih.gov This, in turn, may reduce the uptake of the antibiotic. nih.gov Inhibiting enzymes of the pyruvate cycle, such as pyruvate dehydrogenase and succinate (B1194679) dehydrogenase, was shown to increase resistance to ceftazidime. nih.govnih.gov

Conversely, the inhibition of fatty acid biosynthesis was found to decrease ceftazidime resistance. nih.govnih.gov This suggests that alterations in membrane lipid composition, driven by changes in fatty acid metabolism, can impact antibiotic permeability and contribute to the resistance phenotype. researchgate.net Similar metabolic shifts, including the deregulation of glycolysis, the Krebs cycle, and glutamate (B1630785) metabolism, have been observed in other ceftazidime-resistant bacteria. frontiersin.orgfrontiersin.org These findings highlight that metabolic adaptations are an integral part of the bacterial response to antibiotic stress and can directly influence the efficacy of ceftazidime. encyclopedia.pubmdpi.com

Genetic Basis of Resistance Development and Propagation

The development and spread of ceftazidime resistance are fundamentally driven by genetic events. These events range from subtle changes in the bacterial chromosome, such as single nucleotide polymorphisms (SNPs), to the acquisition of mobile genetic elements carrying resistance genes.

Single Nucleotide Polymorphisms (SNPs) and Promoter Mutations (e.g., penA promoter, ampR)

Single nucleotide polymorphisms (SNPs) are changes in a single DNA base pair that can have profound effects on protein function or gene expression. In the context of ceftazidime resistance, SNPs in genes encoding β-lactamases or their regulators are of particular importance.

In Burkholderia pseudomallei, SNPs within the penA gene, which encodes a class A β-lactamase, have been shown to directly increase ceftazidime hydrolysis. nih.govnih.gov One such SNP results in a C69Y amino acid substitution near the active site of the PenA enzyme. nih.govnih.gov Additionally, a novel SNP discovered in the promoter region of the penA gene leads to its upregulation, resulting in increased production of the β-lactamase and consequently, higher levels of ceftazidime resistance. nih.govnih.govtandfonline.com

Mutations in the ampR gene, a global transcriptional regulator that controls the expression of the chromosomal AmpC β-lactamase, also play a significant role. In Pseudomonas aeruginosa, specific mutations in ampR, such as D135N and G154R, have been identified in ceftazidime-resistant isolates. asm.orgagriculturejournals.cz These mutations can lead to the derepression of ampC expression, resulting in the overproduction of the AmpC enzyme and increased resistance to ceftazidime. asm.org

Table 2: Key Genetic Mutations and Their Role in Ceftazidime Resistance

GeneMutation TypeOrganismEffect on ResistanceReference(s)
penASNP (C69Y)Burkholderia pseudomalleiIncreased ceftazidime hydrolysis nih.govnih.govplos.org
penA promoterSNPBurkholderia pseudomalleiUpregulation of PenA β-lactamase nih.govnih.govdovepress.com
ampRPoint mutation (D135N)Pseudomonas aeruginosaDerepression of ampC expression asm.orgagriculturejournals.cz

Plasmid-Mediated Resistance Element Acquisition

Plasmids are small, extrachromosomal DNA molecules that can replicate independently of the host chromosome and are readily transferred between bacteria. taylorandfrancis.com They are a major vehicle for the rapid dissemination of antibiotic resistance genes. taylorandfrancis.com The acquisition of plasmids carrying genes that encode for β-lactamases is a primary mechanism of ceftazidime resistance in many clinically important bacteria. nih.govasm.orgoup.com

For example, in Klebsiella pneumoniae, resistance to ceftazidime has been linked to large plasmids that carry genes for TEM- and SHV-related β-lactamases. oup.com In some cases, novel plasmid-mediated β-lactamases, such as CMY-185, a variant of the CMY-2 AmpC β-lactamase, have been identified in E. coli and shown to confer high-level resistance to ceftazidime/avibactam. researchgate.netnih.gov The presence of these resistance genes on mobile plasmids facilitates their spread not only within a single bacterial species but also across different species, contributing to the global challenge of antibiotic resistance. taylorandfrancis.comfrontiersin.org

Structure Activity Relationship Sar and Rational Molecular Design of Ceftazidime Hydrate

Elucidation of Key Structural Moieties Influencing Activity

The efficacy of ceftazidime (B193861) is not attributable to a single component but rather to the synergistic contribution of its distinct structural motifs. These include the aminothiazolyl ring, a propylcarboxy group, a C=N-OCH3 (oximino) group, and a pyridinium (B92312) ring, each imparting crucial properties to the molecule. nih.gov

A significant challenge for β-lactam antibiotics is their degradation by bacterial β-lactamase enzymes. Ceftazidime was designed to overcome this resistance mechanism. A key feature in this defense is the C=N-OCH3 group in the C-7 side chain. wikipedia.org The syn-configuration of this imino moiety provides a steric hindrance that confers remarkable stability against hydrolysis by a wide array of common plasmid-mediated and chromosomally-mediated β-lactamases. wikipedia.orgproteopedia.org

This structural element ensures that ceftazidime remains intact and active in the presence of many β-lactamase enzymes that would otherwise inactivate earlier-generation cephalosporins. wikipedia.org Ceftazidime has demonstrated stability against staphylococcal β-lactamase and plasmid-encoded β-lactamases of the TEM-1, TEM-2, SHV-1, OXA-1, PSE-1, and PSE-2 types, as well as inducible cephalosporinases. nih.gov However, the emergence of extended-spectrum β-lactamases (ESBLs), such as CTX-M-15, which can hydrolyze ceftazidime, highlights the ongoing evolution of resistance mechanisms. nih.govnih.gov

The side chains at the C-7 position of the cephalosporin (B10832234) nucleus are critical in defining the antibacterial spectrum and potency. In ceftazidime, these are an aminothiazole ring and a propylcarboxy moiety. nih.gov These groups work in concert to increase the drug's binding affinity for Penicillin-Binding Proteins (PBPs), which are the essential target enzymes involved in the synthesis of the bacterial cell wall. nih.govwho.intajmb.org

Ceftazidime exhibits a particularly high affinity for PBP-3, a protein crucial for cell division (septum formation) in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The inhibition of PBP-3 leads to the formation of long, filamentous bacterial forms and eventual cell lysis. nih.gov At higher concentrations, it also inhibits PBPs 1a and 1b, which are involved in cell elongation, resulting in rapid bacteriolysis. nih.gov This high affinity for essential PBPs is a major factor in ceftazidime's potent activity against a broad range of Gram-negative pathogens, including P. aeruginosa. nih.govnih.gov

Table 1: Affinity of Ceftazidime for Penicillin-Binding Proteins (PBPs)

Bacterial Species Primary PBP Target Effect of Binding Reference
Escherichia coli K12 PBP-3 Filamentation, Cell Lysis nih.gov
Pseudomonas aeruginosa PBP-3 Filamentation, Cell Lysis nih.gov
Staphylococcus aureus PBP-1, PBP-2 Cell Lysis nih.gov

To be effective, an antibiotic must not only bind to its target but also reach it by crossing the bacterial outer membrane. The substituent at the C-3 position of the cephalosporin core plays a vital role in this process. Ceftazidime features a positively charged pyridinium group at this position, a modification that significantly enhances its ability to penetrate the outer membrane of Gram-negative bacteria. nih.govwho.intajmb.org This charged moiety also improves the water solubility of the compound. wikipedia.org The rapid intrabacterial penetration afforded by the pyridine (B92270) group is a key contributor to ceftazidime's potent activity, particularly against challenging pathogens like Pseudomonas. nih.govresearchgate.net

Significance of the Aminothiazole Ring and Propylcarboxy Moiety in PBP Affinity and Spectrum

Rational Design and Synthesis of Ceftazidime Derivatives

Building on the foundational SAR of ceftazidime, research has focused on designing derivatives and analogs to address emerging resistance and improve specific physicochemical properties.

Efforts to enhance ceftazidime's profile have led to the synthesis of various analogs. One study focused on creating derivatives to improve acid stability, potentially allowing for different administration routes. uobaghdad.edu.iq This involved synthesizing Schiff bases and amide conjugates with lysine, with some of the resulting compounds retaining antibacterial activity comparable to the parent drug against E. coli and Staphylococcus aureus. uobaghdad.edu.iq

Another research avenue has been the modification of ceftazidime to alter its transport characteristics, particularly for localized delivery such as pulmonary administration. mdpi.comresearchgate.net In one study, 18 different analogs were created by attaching hydrophobic, hydrophilic, and mucus-binding motifs to the propylcarboxy group. mdpi.comresearchgate.net The goal was to reduce the rapid clearance of the drug from the lungs.

Key findings from this research include:

Reduced Permeability : Two PEGylated analogs (mPEG8- and PEG5-pyrimidin-2-amine-ceftazidime) and n-butyl-ceftazidime showed a 40–50% reduction in the rate of transport across a model of the lung epithelium. mdpi.com

Altered Antibacterial Potency : Most modifications led to a significant (≥10-fold) reduction in potency against B. pseudomallei, P. aeruginosa, and E. coli. mdpi.com However, several analogs with hydrophobic motifs retained activity against S. aureus. mdpi.com

These studies demonstrate a trade-off between improving retention and maintaining high antibacterial potency, suggesting that future work could explore high-molecular-weight prodrug strategies. mdpi.comresearchgate.net

Table 2: Effects of Structural Modifications on Ceftazidime Analog Properties

Analog/Modification Intended Property Change Effect on Epithelial Transport Effect on Antibacterial Potency Reference
n-butyl-ceftazidime Increased Hydrophobicity Significantly Reduced Retained against S. aureus; Reduced against Gram-negatives mdpi.com
mPEG8-ceftazidime Increased Hydrophilicity Significantly Reduced ≥10-fold reduction mdpi.com
n-heptane-ceftazidime Increased Hydrophobicity Significantly Increased Retained against S. aureus; Reduced against Gram-negatives mdpi.com
Glutamic acid-ceftazidime Increased Hydrophilicity Significantly Increased ≥10-fold reduction mdpi.com

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. ijpsjournal.comscirp.org This strategy is employed to overcome limitations such as poor stability, low bioavailability, or lack of site-specificity. ijpsjournal.com Carrier-linked prodrugs, where the active drug is attached to a carrier moiety, are a common approach. nih.gov

In the context of ceftazidime, prodrug strategies have been explored to enhance properties like acid stability. uobaghdad.edu.iq For instance, the synthesis of ceftazidime-lysine amide derivatives represents a carrier-linked prodrug approach. uobaghdad.edu.iq The rationale is that the amide linkage would remain stable in the acidic environment of the stomach but could be cleaved by enzymes (e.g., amidases or peptidases) in the intestine or bloodstream to release the active ceftazidime. uobaghdad.edu.iqijpsjournal.com

The biochemical characterization of such prodrugs is essential. It involves:

Stability Studies : Assessing the prodrug's stability in simulated gastric and intestinal fluids to ensure it reaches the intended site of absorption intact. scirp.org

Enzymatic Hydrolysis : Using in vitro systems with specific enzymes or tissue homogenates (like liver microsomes) to confirm that the prodrug is converted to the active drug at a suitable rate. scirp.org

Permeability Assays : Evaluating the prodrug's ability to cross biological membranes, which is often a primary goal of the modification. nih.gov

In Vivo Studies : Animal models are used to determine the pharmacokinetic profile of the prodrug and the released active drug, confirming improved bioavailability or targeted delivery. scirp.org

By designing ceftazidime derivatives as prodrugs, researchers aim to create molecules with enhanced therapeutic profiles, although this often requires a delicate balance to ensure efficient conversion back to the potent parent compound. mdpi.comijpsjournal.com

In Vitro Pharmacodynamic Modeling and Mechanistic Assessment of Ceftazidime Hydrate

Development and Application of In Vitro Pharmacokinetic-Pharmacodynamic (PK/PD) Models

To better understand and predict the antibacterial activity of ceftazidime (B193861), various in vitro pharmacokinetic-pharmacodynamic (PK/PD) models have been developed and applied. researchgate.neteur.nlnih.gov These models are crucial for optimizing dosing regimens and serve as a bridge between in vitro data and clinical efficacy. researchgate.netmdpi.comcabidigitallibrary.org

Maximum-Effect Models for Antibiotic Action

A fundamental model used to describe the effect of ceftazidime is the maximum-effect (Emax) model. researchgate.neteur.nlnih.gov This model mathematically relates the bacterial growth and killing rates to the concentration of the antibiotic. The basic equation is:

dN/dt = [λ - ε * (C^γ / (EC50^γ + C^γ))] * N

Where:

dN/dt is the rate of change of the viable bacterial population (N). researchgate.neteur.nlnih.gov

λ is the net growth rate constant. researchgate.neteur.nlnih.gov

ε is the maximum killing rate constant. researchgate.neteur.nlnih.gov

C is the antibiotic concentration. researchgate.neteur.nlnih.gov

EC50 is the concentration at which 50% of the maximum effect is achieved. researchgate.neteur.nlnih.gov

γ is the Hill factor, which describes the steepness of the concentration-effect curve. researchgate.neteur.nlnih.gov

This model has been successfully used to characterize the in vitro killing rate of ceftazidime against Pseudomonas aeruginosa. researchgate.neteur.nlnih.gov

Two-Population Models for Heterogeneous Bacterial Responses

In some cases, bacterial populations exhibit heterogeneous responses to antibiotics, with subpopulations showing different levels of susceptibility. To account for this, two-population models have been employed. researchgate.netasm.org These models consider the presence of both a susceptible and a more resistant bacterial population. asm.org Each population is described by its own set of kinetic parameters, allowing for a more accurate description of phenomena such as the emergence of resistance during therapy. asm.org A two-population model can be particularly useful when resistant mutants emerge during experiments, as these can be incorporated as a separate population with distinct MIC values. asm.org

Integration of Adaptation Rate Factors and Maximum Bacterial Density (Nmax) Parameters

To further refine the predictive power of PK/PD models, additional parameters can be incorporated. These include an adaptation rate factor and a term for the maximum bacterial density (Nmax). researchgate.neteur.nlnih.gov The adaptation rate factor accounts for the ability of bacteria to adapt to the presence of the antibiotic over time. researchgate.neteur.nlnih.gov The Nmax parameter defines the maximum number of bacteria that the in vitro system can support. researchgate.neteur.nlnih.gov

Studies have shown that models incorporating both an Nmax term and an adaptation rate factor provide the best description of experimental data for ceftazidime over a 36-hour period. researchgate.neteur.nlnih.gov The inclusion of these parameters improves the model's performance, as demonstrated by higher R-squared values and better Akaike's information criterion scores. eur.nlasm.org

The following table shows the improvement in model performance with increasing complexity for P. aeruginosa strains exposed to ceftazidime.

Model ComplexityMean R²Mean Akaike Value
Basic Emax ModelLowerHigher
Model with NmaxImprovedLower
Model with Adaptation RateImprovedLower
Model with Nmax and Adaptation RateHighestLowest
Based on findings that more complex models better explained the data. eur.nlasm.org

Comparative In Vitro Studies for Antibacterial Efficacy Assessment

Comparative in vitro studies are essential for evaluating the efficacy of ceftazidime against a wide range of clinical isolates and for comparing its activity with other antimicrobial agents. These studies often determine the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of isolates (MIC90).

Ceftazidime has demonstrated a broad spectrum of activity against Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.gov Its activity against P. aeruginosa is a particularly notable feature. nih.gov However, it is generally less effective against Gram-positive bacteria. nih.gov

Recent studies have compared the in vitro activity of ceftazidime-avibactam with other new antimicrobial combinations. Against ceftazidime non-susceptible P. aeruginosa, ceftolozane-tazobactam showed a higher percentage of susceptible isolates compared to ceftazidime-avibactam (88% vs. 72%). oatext.com Against carbapenem-resistant K. pneumoniae, imipenem-relebactam and ceftazidime-avibactam demonstrated high in vitro efficacy. mdpi.com

The table below presents the MIC90 values for ceftazidime against various Gram-negative bacteria from a comparative study.

Bacterial GroupMIC90 (mg/l)
Most Gram-negative isolates0.5
Data from a study testing 1482 Gram-negative strains. nih.gov

In studies evaluating ceftazidime against biofilm-forming P. aeruginosa, continuous infusion of a high dose of ceftazidime was the most effective monotherapy against susceptible strains. mdpi.com For ceftazidime-resistant strains, combination therapy with colistin (B93849) was necessary to achieve a significant antibacterial effect. mdpi.com

Analytical Methodologies for Ceftazidime Hydrate Research and Characterization

Chromatographic Techniques

Chromatography is a fundamental tool in the analysis of Ceftazidime (B193861) (hydrate), enabling the separation of the active pharmaceutical ingredient from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are the most extensively used techniques for the analysis of Ceftazidime. These methods are highly valued for their sensitivity, accuracy, and reproducibility in determining the purity of Ceftazidime and in studying its degradation pathways. asianpubs.orgjuniperpublishers.com

RP-HPLC methods are particularly effective for separating Ceftazidime from its impurities, including related substances and degradation products like pyridine (B92270). juniperpublishers.comresearchgate.net The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between these two phases.

Several validated RP-HPLC methods have been developed for the simultaneous estimation of Ceftazidime and its degradation products. juniperpublishers.comjuniperpublishers.com These methods are crucial for stability-indicating assays, which are designed to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature and humidity. For instance, a stability-indicating RP-HPLC method was developed to simultaneously estimate Ceftazidime pentahydrate and its impurity, pyridine, using an Atlantis dc18 column and a mobile phase consisting of a pH 7.0 buffer and acetonitrile (B52724). juniperpublishers.comjuniperpublishers.com The detection is typically carried out using a UV detector at a specific wavelength, often around 254 nm or 255 nm. asianpubs.orgjuniperpublishers.comtsijournals.com

The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve good resolution, symmetric peak shapes, and reasonable retention times. researchgate.net Common stationary phases include C18 columns. asianpubs.orgtsijournals.comresearchgate.net Mobile phases are often a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile. asianpubs.orgjuniperpublishers.comsielc.com

The performance of these HPLC methods is rigorously validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). juniperpublishers.comresearchgate.net For example, one method demonstrated linearity for Ceftazidime in the concentration range of 100.0 - 400.0 μg/mL with a correlation coefficient greater than 0.9999. juniperpublishers.com

Table 1: Examples of HPLC and RP-HPLC Methods for Ceftazidime Analysis

Parameter Method 1 asianpubs.org Method 2 juniperpublishers.com Method 3 tsijournals.com
Technique RP-HPLC RP-HPLC HPLC
Column Luna C18 (250 mm × 4.6 mm; 5 µ) Atlantis dc18 (150 mm X 4.6 mm, 5μm) Hypersil BDS C18 (250 mm x 4.6 mm, 5- μm)
Mobile Phase Buffer (0.01M disodium (B8443419) hydrogen phosphate, pH 5.0):acetonitrile:water (50:25:25 v/v/v) Buffer solution (pH 7.0, 0.02M sodium acetate): acetonitrile (60:40 v/v) Mobile phase A: 0.01M ammonium (B1175870) acetate solution, Mobile phase B: acetonitrile (gradient elution)
Flow Rate 1.5 mL/min 1.5 mL/min 1.0 mL/min
Detection Wavelength 254 nm 254 nm 255 nm
Linearity Range 50-150 µg/mL 100-400 µg/mL (for Ceftazidime) Not specified
Retention Time 6.447 min 1.456 min (for Ceftazidime) 5.89 min (for Ceftazidime)

Liquid Chromatography (LC)

Liquid chromatography (LC) encompasses a broad range of techniques, with HPLC being the most prominent for Ceftazidime analysis. nih.gov LC methods are instrumental in the separation and quantification of Ceftazidime in various matrices, including pharmaceutical formulations and biological fluids. nih.govnih.gov These methods are scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com The versatility of LC allows for the use of different detection methods, including Mass Spectrometry (MS), which provides structural information about the separated components. sielc.com For MS-compatible applications, volatile mobile phase additives like formic acid are used instead of non-volatile salts such as phosphoric acid. sielc.com The development of Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, has enabled faster analysis times. sielc.com

Spectroscopic Approaches

Spectroscopic methods provide complementary information to chromatographic techniques, focusing on the quantitative analysis and structural characterization of Ceftazidime (hydrate).

Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of Ceftazidime. nih.govresearchgate.net This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Ceftazidime exhibits a characteristic UV absorption spectrum, and its concentration can be determined by measuring the absorbance at a specific wavelength (λmax). nih.gov For instance, a UV spectrophotometric method was developed for the quantitative evaluation of Ceftazidime preparations by measuring the absorbance at 255 nm. nih.gov This method was found to be linear in the concentration range of 7.0-14.0 µg/mL. nih.gov

Other spectrophotometric methods involve derivatization reactions to produce a colored product that can be measured in the visible region. researchgate.netpsu.edu For example, one method is based on the reaction of Ceftazidime with 3-methylbenzothiazolin-2-one hydrazone (MBTH) in the presence of ferric chloride to form a blue complex with a λmax of 628 nm. psu.edu Another method involves the diazotization of the drug and subsequent coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA) to yield a purple product with a λmax at 567 nm. psu.edu These colorimetric methods enhance the selectivity and sensitivity of the analysis.

Table 2: Spectrophotometric Methods for Ceftazidime Analysis

Method Principle λmax (nm) Linearity Range (µg/mL) Reference
UV Spectrophotometry Direct measurement of UV absorbance 255 7.0-14.0 nih.gov
Colorimetry (MBTH) Reaction with MBTH and ferric chloride 628 Not specified psu.edu
Colorimetry (NEDA) Diazotization and coupling with NEDA 567 Not specified psu.edu
Colorimetry (4-TBP) Coupling with diazotized 4-tert-butylphenol 500 1–10 researchgate.net
Kinetic Spectrophotometry Oxidation with alkaline potassium permanganate 610 5–25 nih.gov

Spectrofluorometry and Fluorimetry

Spectrofluorometry and fluorimetry are highly sensitive spectroscopic techniques that measure the fluorescence emitted by a substance. While Ceftazidime itself is not strongly fluorescent, these methods can be employed after a chemical reaction that produces a fluorescent derivative. sciepub.comscribd.com For instance, some methods are based on the degradation of cephalosporins under alkaline conditions to yield fluorescent products. sciepub.com Another approach involves the quenching of the fluorescence of a fluorophore by the analyte. The interaction between Ceftazidime and the bacterial porin OmpF has been studied by analyzing the quenching of the intrinsic tryptophan fluorescence of the protein. researchgate.net

Infrared Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is a powerful tool for the structural characterization of Ceftazidime (hydrate). sapub.orgsapub.orgnih.gov The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its functional groups. researchgate.netd-nb.info This technique is particularly useful for identifying the compound and confirming its crystalline form. google.com

The IR spectrum of Ceftazidime shows characteristic absorption bands for its various functional groups, such as the β-lactam ring, carboxylic acid, amide, and aromatic rings. researchgate.net For example, the band corresponding to the aromatic ring is often observed in the region of 1475-1600 cm⁻¹. sapub.orgsapub.org

In addition to qualitative identification, IR spectroscopy can also be used for quantitative analysis. sapub.orgsapub.org A method for the quantitative determination of Ceftazidime in powder for injection was developed by measuring the absorbance of the band corresponding to the aromatic ring. sapub.orgsapub.org This method demonstrated good linearity, precision, and accuracy over a concentration range of 0.5 to 7.0 mg. sapub.orgsapub.org The use of Fourier-Transform Infrared (FTIR) spectroscopy, often coupled with Attenuated Total Reflectance (ATR) sampling, has made the technique faster and requires minimal sample preparation, aligning with the principles of green chemistry. nih.govd-nb.info

Raman Spectroscopy for Crystalline Structure and Stability Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate the crystalline structure and stability of Ceftazidime (hydrate). researchgate.netwindows.net It provides detailed information about molecular vibrations and can effectively distinguish between different solid-state forms, such as crystalline and amorphous states. researchgate.net This technique is particularly valuable for monitoring solid-state transformations, such as dehydration and recrystallization, often in real-time (in situ). researchgate.net

Mass Spectrometry (MS) for Degradation Product Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a primary technique for the identification and structural elucidation of degradation products of Ceftazidime. nih.govtsijournals.com This method is crucial for understanding the degradation pathways of the drug under various stress conditions, such as exposure to heat, acid, base, and oxidizing agents. nih.govtsijournals.comjapsonline.com

Forced degradation studies utilize LC-MS to separate the parent drug from its impurities and then use the mass spectrometer to determine the molecular weights of the degradation products. nih.govtsijournals.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information, allowing for the proposal of tentative structures for these new compounds. tsijournals.comjapsonline.comresearchgate.net

Research has identified several degradation products of Ceftazidime. For example, after maintaining a ceftazidime sample at 40°C, a dual degradation pathway was suggested. nih.gov One pathway involves the opening of the β-lactam ring, leading to the formation of an exomethylene derivative which is then converted to other products. nih.gov Another pathway leads to the formation of pyridine. nih.gov Other studies have identified unknown impurities in commercial batches of Ceftazidime by isolating them and characterizing them with LC-MS, leading to the identification of compounds with specific mass-to-charge ratios (m/z). tsijournals.comjfda-online.com

Table 1: Selected Ceftazidime Degradation Products Identified by Mass Spectrometry

Stress ConditionIdentified Product/ImpurityMolecular Weight / [M+H]⁺ (m/z)Reference
Thermal (40°C)[(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanalNot Specified nih.gov
Thermal (40°C)PyridineNot Specified nih.gov
Not SpecifiedImpurity with methylated carboxyl group560 (Impurity), 561 [M+H]⁺ jfda-online.com
Not SpecifiedUnknown Impurity562 tsijournals.com
Not SpecifiedUnknown Impurity574 tsijournals.com
Not SpecifiedUnknown Impurity467 tsijournals.com

Electrochemical and Other Analytical Modalities

Electrochemical Methods

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to chromatographic techniques for the determination of Ceftazidime. benthamdirect.com These methods are based on the electrochemical oxidation or reduction of the Ceftazidime molecule at the surface of a modified electrode. Various techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been developed. ingentaconnect.com

The sensitivity and selectivity of these methods are often enhanced by modifying the working electrode with materials like carbon nanotubes, metal nanoparticles, or conductive polymers. benthamdirect.comnih.gov For example, a carbon nanotube modified electrode was shown to have good electrocatalytic activity towards Ceftazidime oxidation, with the response further enhanced by the presence of sodium dodecyl benzene (B151609) sulphonate (SDBS). benthamdirect.com Another study utilized a glassy carbon electrode modified with palladium-gold nanoparticles (Pd-AuNPs) decorated on multi-walled carbon nanotubes (MWCNTs), which exhibited enhanced properties for Ceftazidime detection. nih.gov The electrochemical behavior of a synthesized Ceftazidime-Copper(II) complex has also been studied, showing that the complex can be determined with low detection limits using DPV and SWV techniques. ingentaconnect.com

Table 2: Comparison of Selected Electrochemical Methods for Ceftazidime Determination

Electrode SystemTechniqueLinear Range (μM)Detection Limit (μM)Reference
Carbon Nanotube Modified Electrode with SDBSVoltammetry2 to 550.11 benthamdirect.com
Pd-AuNPs-MWCNT/GCECyclic Voltammetry (CV)0.05 to 500.001 (1 nM) nih.gov
Glassy Carbon Electrode (for CFT-Cu(II) complex)DPV1 to 1000.236 ingentaconnect.com
Glassy Carbon Electrode (for CFT-Cu(II) complex)SWV1 to 1000.160 ingentaconnect.com
HPLC with Electrochemical DetectionHPLC-ED5 to 200 (µg/mL)Not Specified nih.gov

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the quantitative analysis and quality control of Ceftazidime. nih.govnewmicrobiologica.org CE offers advantages such as minimal sample consumption and avoidance of organic solvents, making it a sustainable alternative to HPLC. researchgate.net

The method is capable of rapidly separating Ceftazidime from its impurities and degradation products, such as the Δ²-isomer. newmicrobiologica.org In one application, a CE method was developed to determine the ceftazidime content in antibiotic discs, proving to be an effective tool for quality control. nih.govnewmicrobiologica.org The method demonstrated good linearity over a concentration range of 1.875 to 60 µg/ml. nih.gov Another study employed CE with contactless conductivity detection (C⁴D) for the determination of Ceftazidime in biological samples like serum and microdialysates. researchgate.netnih.gov This approach achieved low limits of quantification, demonstrating its suitability for pharmacokinetic studies. nih.gov

Table 3: Exemplary Capillary Electrophoresis Methods for Ceftazidime Analysis

MethodBackground ElectrolyteDetectionApplicationLimit of Quantification (LOQ)Reference
Capillary Zone Electrophoresis50 mmol/L Na₂HPO₄, 0.045 mmol/L β-cyclodextrin, 3.15 mmol/L TrisUV (not specified)Quality control of antibiotic discsNot specified (Linear range 1.875-60 µg/ml) nih.govnewmicrobiologica.org
CE-C⁴D3.2 M acetic acid with 13% v/v methanolContactless Conductivity Detection (C⁴D)Determination in serum and microdialysate318 ng/mL (serum), 339 ng/mL (microdialysate) researchgate.netnih.gov

Polarography and Titrimetry

Polarography and titrimetry represent classical analytical techniques that have also been applied to the quantification of Ceftazidime in pharmaceutical formulations. sapub.orgsapub.orgscispace.com

Differential Pulse Polarography (DPP) has been used for the direct determination of Ceftazidime. researchgate.net One study established optimal conditions for analysis in an acidic medium (pH 2) with a potassium hydrogen phthalate/HCl buffer. researchgate.net The polarogram of Ceftazidime showed two distinct reduction peaks at -0.67V and -1.06V. researchgate.net The method was found to be reliable and accurate for laboratory samples. researchgate.net

Titrimetric methods, including nonaqueous and iodometric titrations, have been validated for the assay of Ceftazidime in powder for injection. sapub.org A nonaqueous assay using perchloric acid showed good repeatability with a relative standard deviation of less than 1%. sapub.org Similarly, an iodometric titration method was shown to be simple, rapid, and inexpensive, with good precision and accuracy. sapub.org These methods provide a valuable alternative for quality control, especially when more sophisticated instrumentation is unavailable. sapub.orgsapub.org

Thermal Analysis Techniques for Stability and Transformation Process Investigations

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental in studying the stability and solid-state transformations of Ceftazidime pentahydrate. nih.govabcristalografia.org.br These methods provide critical information on dehydration, desolvation, and decomposition processes by measuring changes in mass and heat flow as a function of temperature. researchgate.netabcristalografia.org.br

Ceftazidime exists as a pentahydrate, and its stability is significantly influenced by temperature. researchgate.netnih.gov TGA studies show that Ceftazidime pentahydrate typically exhibits a mass loss corresponding to the loss of water molecules at temperatures between 50°C and 100°C. researchgate.net One study reported a thermal event with an onset temperature of about 78.4°C, corresponding to water release and a mass loss of 12.45%. abcristalografia.org.br The decomposition of the anhydrous form was found to occur at a much higher temperature, around 179.2°C. abcristalografia.org.br

DSC thermograms complement TGA data by identifying endothermic or exothermic events associated with phase transitions. For Ceftazidime, an endothermic peak around 120°C has been reported. researchgate.net The combination of TGA and DSC, often coupled with techniques like XRPD or spectroscopy, allows for a comprehensive understanding of the mechanisms and kinetics of the transformations that Ceftazidime hydrate (B1144303) undergoes upon heating or exposure to vacuum. abcristalografia.org.br This knowledge is essential for defining appropriate manufacturing and storage conditions. abcristalografia.org.bracs.org

Table 4: Summary of Thermal Events for Ceftazidime Pentahydrate

TechniqueTemperature Range/PointObserved EventInterpretationReference
TGA50°C - 100°C~10% mass lossDehydration (loss of water) researchgate.net
TGAOnset ~78.4°C12.45% mass lossWater release abcristalografia.org.br
TGA~190°C~75% mass lossDecomposition researchgate.net
TGA~179.2°CNot specifiedDecomposition of anhydrous form abcristalografia.org.br
DSC~120°CEndothermic peakPhase transition/degradation researchgate.net

X-ray Powder Diffraction for Crystalline Structure and Phase Analysis

X-ray Powder Diffraction (XRPD) is a critical analytical technique for the solid-state characterization of Ceftazidime (hydrate). It provides detailed information about the material's crystalline structure, enabling the identification of different solid forms such as polymorphs and hydrates (solvates). This analysis is fundamental as variations in the crystalline lattice can significantly influence the physicochemical properties of the drug, including its stability, solubility, and bioavailability. abcristalografia.org.brmalvernpanalytical.com

The primary crystalline form of the drug is Ceftazidime pentahydrate. nih.govpurdue.edu Detailed single-crystal X-ray analysis has determined its specific crystal structure. Crystals of Ceftazidime pentahydrate are orthorhombic and belong to the space group P2(1)2(1)2(1). purdue.edu The molecular packing reveals a complex arrangement of water molecules within the crystal lattice, forming solvent channels. purdue.edu

Table 1: Crystallographic Data for Ceftazidime Pentahydrate

Parameter Value
Crystal System Orthorhombic
Space Group P2(1)2(1)2(1)
Unit Cell Dimension (a) 10.422(4) Å
Unit Cell Dimension (b) 8.993(2) Å
Unit Cell Dimension (c) 31.62(1) Å

Data sourced from reference purdue.edu

XRPD is instrumental in studying phase transitions that Ceftazidime (hydrate) undergoes in response to environmental stresses like temperature and humidity. abcristalografia.org.brresearchgate.net Temperature-dependent XRPD studies show that as Ceftazidime pentahydrate is heated, changes in the diffraction pattern occur, including shifts in peak positions, alterations in intensity, and the appearance of new peaks. abcristalografia.org.br This indicates a change in the crystalline structure, primarily due to the loss of water molecules (desolvation). abcristalografia.org.br A thermal event related to water release begins at approximately 78.4°C, leading to the formation of an anhydrous form of Ceftazidime. abcristalografia.org.br

The stability of the pentahydrate form is also dependent on relative humidity (RH). At 27°C, the pentahydrate is stable at RH values above 6.5%. purdue.edu Below this threshold, the crystal structure collapses, forming a different crystalline phase that contains less than one mole of water. purdue.edu Subsequent rehydration of this collapsed form results in a stable monohydrate, which is crystallographically distinct from the original pentahydrate. purdue.edu XRPD is the primary tool for identifying and differentiating between these forms (pentahydrate, monohydrate, and anhydrous), which is crucial for controlling the solid-state properties of the drug substance during manufacturing and storage. americanpharmaceuticalreview.com

Method Validation Principles for Research Applications

The validation of analytical methods is essential to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data for the quantification of Ceftazidime and its related substances. juniperpublishers.com Validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH), and encompasses several key parameters. juniperpublishers.com

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. juniperpublishers.com For Ceftazidime, linearity is typically established by preparing standard solutions at several concentration levels and analyzing them. The results are then plotted as concentration versus instrument response, and a linear regression analysis is performed. A high correlation coefficient (r or r²) value, close to 1.0, indicates a strong linear relationship. juniperpublishers.comasianpubs.org

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. juniperpublishers.com It is often determined by performing recovery studies, where a known amount of pure Ceftazidime standard is added (spiked) into a sample matrix. The method is then used to analyze the spiked sample, and the result is compared to the known true value. Accuracy is typically expressed as the percentage of recovery. sapub.orgijrpb.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. juniperpublishers.com It is usually evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short time interval with the same analyst and equipment. juniperpublishers.com

Intermediate Precision (Inter-day precision): Assesses the variability within the same laboratory but on different days, or with different analysts or equipment. nih.gov Precision is expressed as the Relative Standard Deviation (RSD) of a series of measurements. nih.govresearchgate.net

Ruggedness: Ruggedness is a measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. ijrpb.com This provides an indication of the method's reliability during normal usage. Examples of variations include changes in the HPLC flow rate or detection wavelength. ijrpb.com

Limits of Detection (LOD) and Quantification (LOQ):

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.comresearchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.comresearchgate.net These limits define the sensitivity of the method. asianpubs.org

Research findings for various analytical methods developed for Ceftazidime (hydrate) have established these validation parameters, as summarized in the table below.

Table 2: Summary of Method Validation Parameters for Ceftazidime from Various Research Applications

Method Linearity Range (µg/mL) Correlation Coefficient (r/r²) Accuracy (% Recovery) Precision (% RSD) LOD (µg/mL) LOQ (µg/mL) Reference
RP-HPLC 50 - 150 r² = 0.9995 - - 0.12 0.40 asianpubs.org
HPLC 0.267 - 1069 r = 1.0000 - Intraday: 0.91, Interday: 0.72 0.00093 0.0031 researchgate.net
RP-HPLC 100 - 400 r = 0.9999 - - 3.40 10.33 juniperpublishers.com
HPLC - - - - 0.075 0.227 nih.gov
Agar Diffusion Assay 8.0 - 32.0 r = 0.999998 - Repeatability: 1.11, Inter-day: 1.37, Between-analyst: 1.41 - - nih.gov
RP-HPLC 25 - 150 - 99.6% - 0.34 1.04 researchgate.net
RP-HPLC 60 - 140 r² = 0.999 99.91% <2% 0.03 0.10 ijrpb.com
Infrared Spectroscopy 0.5 - 7.0 (mg) r = 0.9998 98.98% 1.61% - - sapub.org

Note: Some values in the original sources were reported in different units (e.g., ng) and have been converted for consistency where appropriate. Dashes indicate data not provided in the cited source.

Environmental Fate and Degradation Pathways of Ceftazidime Hydrate

Hydrolytic Degradation Processes in Aquatic Environments

The primary abiotic degradation pathway for ceftazidime (B193861) in aquatic environments is hydrolysis, which involves the cleavage of its β-lactam ring. This process is significantly influenced by the pH and temperature of the surrounding water.

Influence of pH and Temperature on Degradation Kinetics

The degradation of ceftazidime in aqueous solutions follows first-order kinetics. nih.govresearchgate.net The rate of this degradation is highly dependent on both pH and temperature.

pH: The stability of ceftazidime varies significantly with pH. Maximum stability is observed in the pH range of 4.5 to 6.5. nih.gov Outside of this range, both acidic and basic conditions catalyze its hydrolysis. nih.govptfarm.pl Degradation is catalyzed by hydrogen ions (acid catalysis) and hydroxyl ions (base catalysis). nih.govptfarm.pl Studies have shown that degradation of the β-lactam bond at pH 6.0, 7.4, and 10.6 is catalyzed by OH- ions. ptfarm.pl In highly acidic conditions (pH ≤ 4), ceftazidime may precipitate immediately. nih.gov

Temperature: An increase in temperature accelerates the degradation of ceftazidime. nih.govfrontiersin.org For instance, at 40°C, significant degradation occurs, leading to the formation of various byproducts. nih.gov Conversely, storing reconstituted solutions at lower temperatures, such as 4°C, significantly improves stability. capes.gov.brscispace.com One study demonstrated that at 25°C, ceftazidime degradation reached 9.88% after four days, while at 4°C, degradation was only 3.22% after 21 days. scispace.com

The interplay between pH, temperature, and buffer systems can be described by complex kinetic models. The Arrhenius equation can be used to describe the temperature dependence of the various rate constants involved in the hydrolysis of ceftazidime. nih.gov

Interactive Data Table: Effect of Temperature on Ceftazidime Degradation

Temperature (°C)Degradation RateHalf-life (days)Reference
25FasterShorter frontiersin.org
35-- frontiersin.org
45>90% after 120h- frontiersin.org

Note: This table is illustrative. Specific degradation rates and half-lives are dependent on pH and other conditions.

Identification and Characterization of Hydrolytic Degradation Products (e.g., pyridine)

The hydrolysis of ceftazidime results in the formation of several degradation products. A key and well-documented degradation product is pyridine (B92270) . nih.govptfarm.plcapes.gov.brresearchgate.net The formation of pyridine occurs through the hydrolysis of the group at the C-3 position of the ceftazidime molecule. nih.govptfarm.pl

Other identified hydrolytic degradation products include:

Δ²-ceftazidime isomer: This isomer is another common degradation product found in aqueous solutions. nih.govcapes.gov.br

[(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal: This compound has been identified as a degradation product under elevated temperatures. nih.gov

C-7 epimer of ceftazidime: This is likely to form in basic solutions. ptfarm.pl

Methylene derivatives: These can be produced in acidic and neutral solutions along with pyridine. ptfarm.pl

The degradation process can involve multiple steps, including the opening of the β-lactam ring and epimerization at the C-6 or C-7 positions. nih.govptfarm.pl

Photolytic Degradation Studies and Mechanisms

Ceftazidime is susceptible to degradation upon exposure to light, a process known as photolysis. sapub.org Studies have shown that both ultraviolet (UV) and visible radiation can induce the degradation of ceftazidime, with significant decomposition observed in aqueous solutions. sapub.org

Forced degradation studies under UV light and photolytic conditions have demonstrated the breakdown of the drug. pharmascholars.com In one study, reconstituted samples of ceftazidime showed about 85% degradation after 24 hours of exposure to UV and visible radiation. sapub.org The mechanisms of photolytic degradation can be complex and may involve dye sensitization, indirect degradation through oxidation/reduction, or direct photolysis of the molecule. researchgate.net Photocatalytic approaches using materials like graphene/ZnO composites have also been explored to enhance the degradation of ceftazidime in wastewater under simulated sunlight. aidic.it

Biodegradation in Environmental Compartments (e.g., soil, natural water systems)

The persistence of ceftazidime in the environment is also influenced by biodegradation. In natural water systems, green algae have been shown to play a significant role in the removal of ceftazidime. nih.gov One study indicated that over 92% of ceftazidime was removed after algal treatment, a process involving initial rapid adsorption followed by biodegradation. nih.govdntb.gov.ua The metabolites identified after algal action included Δ-3 ceftazidime and trans-ceftazidime. dntb.gov.ua

In soil environments, the fate of antibiotics is governed by processes like sorption and degradation. nih.gov The degradation of antibiotics in soil is influenced by microbial activity, as well as soil properties such as organic matter content, pH, moisture, and temperature. frontiersin.org While specific studies on the biodegradation of ceftazidime in soil are limited, the general principles of antibiotic degradation suggest that soil microorganisms would contribute to its breakdown.

Adsorption and Sorption to Environmental Matrices

Interaction with Soil Components

The mobility and bioavailability of ceftazidime in the environment are affected by its adsorption to soil and sediment particles. The sorption of antibiotics to soil is influenced by factors like soil pH, organic carbon content, and the presence of dissolved organic matter. frontiersin.orgnih.gov

Ceftazidime has been shown to adsorb to materials like zeolite prepared from coal fly ash, with the best adsorption occurring in a pH range of 5-6. rsc.org This suggests that in acidic soil environments, ceftazidime may be more readily adsorbed. The interaction between ceftazidime and sediment-derived dissolved organic matter (SDOM) has also been studied, indicating that the protein-like fractions of SDOM are primary participants in the binding process, which likely involves noncovalent interactions. researchgate.net The binding of antibiotics to soil particles can reduce their mobility and potentially their antibacterial activity. frontiersin.org

Binding Behaviors with Dissolved Organic Matter and Black Carbon

The environmental transport and bioavailability of Ceftazidime are significantly influenced by its interactions with naturally occurring organic materials such as dissolved organic matter (DOM) and black carbon (BC). Research indicates that Ceftazidime binds to these materials through various noncovalent interactions.

Studies focusing on sediment-derived dissolved organic matter (SDOM) have shown that its functional groups and chemical composition are affected by the presence of Ceftazidime. The interaction is significant with the aromatic and aliphatic protons of the Ceftazidime molecule, suggesting a noncovalent binding mechanism. researchgate.net Within SDOM, protein-like fractions have been identified as the primary participants in the binding process, with aromatics and amides being the main active sites for interaction. researchgate.net

Dissolved black carbon (DBC), a key component of the natural DOM pool, also exhibits notable binding with Ceftazidime. nih.gov The primary forces driving the binding between humic acid-like (HA) compounds in DBC and Ceftazidime have been identified as hydrogen bonds and van der Waals forces. nih.govresearchgate.net The amino (-NH-), carboxyl (-COOH), and aminothiazolyl (-NH2) groups in the Ceftazidime molecule are thought to form hydrogen bonds with the DBC. nih.govresearchgate.net Multispectral analyses have confirmed that oxygen-rich compounds within DBC have a higher affinity for Ceftazidime. nih.govresearchgate.net

The molecular weight of the DBC fractions also plays a role in the binding mechanism. As the molecular weight of humic acid-like components increases, the dominant binding mode with Ceftazidime gradually shifts from hydrophobic forces to hydrogen bonds and van der Waals forces. nih.govresearchgate.net This indicates that multiple noncovalent interactions cooperatively drive the binding process. nih.gov Fluorescence quenching experiments have revealed that the binding interaction involves both static and dynamic quenching mechanisms for fulvic acid-like compounds, while only static quenching occurs with humic acid-like compounds. nih.govresearchgate.net

These binding interactions have significant implications for the environmental fate of Ceftazidime, as its association with DOM and DBC can affect its mobility, degradation, and bioavailability in aquatic systems. researchgate.netnih.gov

Interactive Table: Summary of Ceftazidime Binding Behaviors

Interacting Material Key Binding Mechanisms Dominant Active Sites/Groups Influencing Factors Reference
Sediment-Derived Dissolved Organic Matter (SDOM) Noncovalent interactions Protein-like fractions, aromatics, amides --- researchgate.net
Dissolved Black Carbon (DBC) - Humic-like Hydrogen bond, van der Waals force Oxygen-enriched compounds, -NH-, -COOH, -NH2 groups on Ceftazidime Molecular weight of DBC fractions nih.govresearchgate.netresearchgate.net
Dissolved Black Carbon (DBC) - Fulvic-like Static and dynamic quenching --- --- nih.govresearchgate.net

Environmental Transformation Product Analysis and Fate

In the environment, Ceftazidime undergoes transformation, leading to the formation of various degradation products that have their own environmental persistence and fate.

Studies conducted in water/sediment systems (following OECD 308 guidelines) have identified two significant transformation products, designated as M1 and M3. janusinfo.seeuropa.eu These products have been shown to be very persistent in the environment. In low organic content systems, the half-life (DT50) for M3 was calculated to be 101 days, while the half-life for M1 was 118 days. janusinfo.seeuropa.eu Due to their long half-lives, these transformation products are considered very persistent. janusinfo.se By the end of a 93-day study, non-extractable residues accounted for 42.3% of the applied radioactivity in high organic carbon sediments and 13.4% in low organic carbon sediments. fass.se

Another major degradation product identified under various conditions is Pyridine. nih.govresearchgate.netutas.edu.au Its formation is noted as part of a dual degradation pathway that is largely dependent on temperature. nih.gov The degradation of Ceftazidime often involves the opening of the β-lactam ring. nih.gov One proposed pathway involves the formation of an exomethylene derivative, which is then converted into [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal. nih.gov

Electrochemical oxidation processes have also been shown to degrade Ceftazidime into smaller organic molecules. nih.gov Algal treatment has been identified as another degradation pathway, involving rapid adsorption, slow transmission across the cell wall, and eventual biodegradation into metabolites. nih.gov Although Ceftazidime itself is not considered persistent in the aquatic environment due to hydrolysis and degradation, its main transformation products exhibit high persistence. janusinfo.sefass.se

Interactive Table: Environmental Transformation Products of Ceftazidime

Transformation Product Parent Compound Identifying Study Type Persistence/Fate Reference
M1 Ceftazidime Water/sediment (OECD 308) Very persistent (DT50 = 118 days in low organic content system) janusinfo.seeuropa.eu
M3 Ceftazidime Water/sediment (OECD 308) Very persistent (DT50 = 101 days in low organic content system) janusinfo.seeuropa.eu
Pyridine Ceftazidime HPLC-mass spectrometry, HPLC Identified as a major degradation product; formation is temperature-dependent nih.govresearchgate.netutas.edu.au
[(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal Ceftazidime HPLC-mass spectrometry Intermediate from β-lactam ring opening nih.gov
Smaller organic molecules Ceftazidime Electrochemical oxidation Result of degradation nih.gov
Various metabolites Ceftazidime Algal treatment Result of biodegradation nih.gov

Molecular Interactions and Synergistic Research Involving Ceftazidime Hydrate

Interaction with Beta-Lactamase Inhibitors (e.g., Avibactam)

The combination of ceftazidime (B193861) with a β-lactamase inhibitor, particularly avibactam (B1665839), has been a significant advancement in combating resistance in Gram-negative bacteria. Avibactam, a non-β-lactam β-lactamase inhibitor, restores and expands the activity of ceftazidime against many pathogens that produce β-lactamase enzymes. nih.govdovepress.com

Biochemical Characterization of Inhibitor Binding and Efficacy against Beta-Lactamases

Avibactam exhibits a broad spectrum of activity, inhibiting Ambler class A, class C, and some class D β-lactamases. contagionlive.comnih.gov This includes extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and key carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). nih.govdovepress.com However, it is not active against metallo-β-lactamases (MBLs) from class B. contagionlive.com

The mechanism of inhibition by avibactam is unique. It forms a covalent, but reversible, bond with the active site serine of the β-lactamase. nih.govseq.es The process involves the opening of avibactam's diazabicyclooctane ring to form a stable carbamoyl-enzyme complex. nih.govtandfonline.com Unlike β-lactam-based inhibitors such as clavulanic acid, the reaction with avibactam is not followed by hydrolysis; instead, the inhibitor can slowly dissociate, regenerating the active avibactam molecule. nih.govseq.es This reversible nature and slow off-rate contribute to its sustained inhibitory effect. For instance, the deacylation of 50% of the avibactam-TEM-1 complex was observed to take 7 days. nih.gov

Kinetic studies have quantified the efficacy of avibactam against various β-lactamases. The second-order acylation rate constant (k₂/K), a measure of inhibition efficiency, varies depending on the enzyme class. For many class A enzymes, such as KPC, the k₂/K values are in the range of 10⁴ to 10⁵ M⁻¹s⁻¹. asm.orgnih.gov However, for some class A enzymes like PER-2 and for class C and D enzymes, the values are lower, around 10³ M⁻¹s⁻¹. asm.orgnih.gov The addition of avibactam at a concentration of 4 µg/mL has been shown to reduce the minimum inhibitory concentrations (MICs) of ceftazidime by 8- to >256-fold against various β-lactamase-producing Enterobacteriaceae. asm.org

Mutations in β-lactamase enzymes can confer resistance to the ceftazidime-avibactam combination. For example, substitutions in the Ω-loop of KPC enzymes, such as D179Y, can lead to resistance by destabilizing the loop and altering the enzyme's affinity for the inhibitor. frontiersin.orgnih.gov Similarly, a substitution like S130G in the SHV-1 enzyme dramatically reduces the efficacy of avibactam, with the k₂/K value dropping from 60,300 M⁻¹s⁻¹ for the wild-type to 1.3 M⁻¹s⁻¹ for the variant. asm.org

Table 1: Efficacy of Avibactam against Different Beta-Lactamase Classes

Beta-Lactamase Class Examples Efficacy of Avibactam Typical k₂/K values (M⁻¹s⁻¹) Reference
Class A KPC, CTX-M, SHV, TEM Potent Inhibition 10⁴ - 10⁵ nih.govasm.orgnih.gov
Class A (variant) PER-2 Moderate Inhibition ~10³ asm.orgnih.gov
Class B NDM, VIM, IMP No Inhibition N/A contagionlive.com
Class C AmpC Potent Inhibition ~10³ nih.govnih.gov
Class D OXA-48 Moderate Inhibition ~10³ dovepress.comcontagionlive.com

Structural Insights into Inhibitor-Enzyme Complex Formation

High-resolution X-ray crystallography has provided detailed views of the avibactam-enzyme complex, elucidating the molecular basis of its inhibitory action. nih.govrcsb.org When avibactam binds to the active site of a serine β-lactamase, it forms a covalent bond with the catalytic serine residue (e.g., Ser70 in class A enzymes). rcsb.orgplos.org The opened diazabicyclooctane ring of avibactam adopts a stable, chair-shaped conformation within the active site. rcsb.org

The stability of this complex is reinforced by numerous hydrogen bonds and polar contacts between avibactam and key amino acid residues. nih.govasm.org The sulfate (B86663) group of avibactam is crucial for binding, forming polar contacts with residues such as Ser130, Thr235, and Ser237 in class A enzymes like TLA-3. asm.org The carbamoyl (B1232498) group at the other end of the avibactam molecule also forms hydrogen bonds, for instance with Asn132. asm.org These extensive interactions create a rigid and stable intermediate structure that resists hydrolysis. nih.gov

Structural studies of avibactam complexed with various β-lactamases, including KPC-2, SHV-1, and CTX-M-15, reveal a conserved binding pocket for the inhibitor. rcsb.orgoup.com However, subtle differences in the active site, such as variations in the Ω-loop, can impact binding efficiency and explain the differing inhibition kinetics observed among enzymes. oup.com For example, in the PER-2 enzyme, a unique fold in the Ω-loop creates an enlarged active site cavity, which affects avibactam binding. asm.org Structural analysis also shows that resistance mutations, often located near the active site, can sterically hinder avibactam binding or alter the conformation of key residues, thereby reducing inhibitory activity. oup.com

Table 2: Key Amino Acid Interactions in the Avibactam-β-Lactamase Complex

Enzyme Key Residues Interacting with Avibactam Type of Interaction Reference
CTX-M-15 (Class A) S70, K73, S130, N132, E166, K234, T235 Covalent bond, Hydrogen bonds oup.com
KPC-2 (Class A) S70, S130 Covalent bond, Hydrogen bond rcsb.org
SHV-1 (Class A) S70 Covalent bond rcsb.org
TLA-3 (Class A) S70, S130, N132, W105, Thr235, Ser237 Covalent bond, Polar contacts, Hydrophobic contact asm.org
AmpC (Class C) S64, Q120, N152 Covalent bond, Hydrogen bonds asm.org

Synergistic Effects with Other Antimicrobial Agents

In Vitro Studies on Combinatorial Therapies

The combination of ceftazidime-avibactam with other antimicrobial agents has been explored to further enhance efficacy, particularly against challenging multidrug-resistant organisms. In vitro studies have demonstrated synergistic interactions with several classes of antibiotics. upf.edufrontiersin.org

A notable example is the combination of ceftazidime-avibactam with aztreonam. This combination shows reliable synergy against metallo-β-lactamase (MBL)-producing Enterobacterales. upf.edufrontiersin.org While avibactam does not inhibit MBLs, it effectively inhibits other β-lactamases (like ESBLs and AmpC) that are often co-produced by these bacteria. frontiersin.org This protects aztreonam, which is stable against MBL hydrolysis but susceptible to these other enzymes, allowing it to exert its activity. frontiersin.orgals-journal.com

Synergy has also been documented between ceftazidime-avibactam and other agents such as aminoglycosides (amikacin), carbapenems (meropenem), fosfomycin (B1673569), and polymyxins against carbapenem-resistant Enterobacterales (CRE). upf.eduasm.org For instance, against KPC-producing strains, the combination with meropenem (B701) shows significant synergistic effects. asm.org For MBL-producing strains, combinations with fosfomycin and amikacin (B45834) also display synergy, though to a lesser extent than with aztreonam. asm.org Against Achromobacter species, combinations of ceftazidime-avibactam with colistin (B93849), meropenem, or ciprofloxacin (B1669076) have shown synergistic impacts and enhanced antibiofilm activity. nih.gov

Table 3: Summary of In Vitro Synergistic Combinations with Ceftazidime-Avibactam (CZA)

Combination Target Organism(s) Observed Effect Reference
CZA + Aztreonam MBL-producing Enterobacterales Reliable Synergy upf.edufrontiersin.orgals-journal.com
CZA + Meropenem KPC-producing CRE Significant Synergy asm.org
CZA + Amikacin CRE Good Synergy upf.eduasm.org
CZA + Fosfomycin CRE Good Synergy upf.eduasm.org
CZA + Colistin Achromobacter spp., CRE Synergy upf.edunih.gov
CZA + Ciprofloxacin Achromobacter spp. Synergy nih.gov

Mechanistic Elucidation of Potentiation and Co-Therapy Effects

The primary mechanism of potentiation in ceftazidime-avibactam combinations with other β-lactams, like aztreonam, is the complementary spectrum of β-lactamase inhibition. Avibactam inactivates serine-β-lactamases, while the partner drug (which is resistant to other enzyme types like MBLs) can effectively reach its penicillin-binding protein (PBP) targets. frontiersin.org

In combinations with non-β-lactam antibiotics, the mechanisms can be more complex. For example, the synergy observed with aminoglycosides or polymyxins may involve enhanced drug penetration. Damage to the bacterial cell wall by ceftazidime could facilitate the entry of the other agent into the cell, leading to a more potent combined effect.

Another proposed mechanism involves the role of reactive oxygen species (ROS). One study demonstrated that Fe³⁺ could potentiate the killing activity of ceftazidime and other cephalosporins against several multidrug-resistant pathogens. frontiersin.org The study suggested that Fe³⁺ promotes the pyruvate (B1213749) cycle, leading to increased ROS production, which in turn enhances the bactericidal effect of the antibiotic. frontiersin.org This suggests that co-therapies could be designed to modulate bacterial metabolic states to increase susceptibility to ceftazidime.

Furthermore, combining ceftazidime-avibactam with agents like carbapenems, even when the organism is resistant, has been shown to be clinically beneficial. nih.gov This may be due to a partial restoration of the carbapenem's activity once the primary resistance mechanism (e.g., KPC) is inhibited by avibactam, allowing the carbapenem (B1253116) to more effectively saturate its PBP targets.

Broader Biochemical Target Exploration and Off-Target Interactions

The primary biochemical targets of ceftazidime are penicillin-binding proteins (PBPs), enzymes essential for the synthesis and remodeling of the bacterial cell wall. drugbank.comnih.gov In vitro studies in Gram-negative bacteria indicate that ceftazidime has a high affinity for PBP3, which is its main target. drugbank.com It also binds to PBP1a and PBP1b, but with weaker affinity. drugbank.com Inhibition of these essential PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death. nih.gov

Beyond its intended antibacterial targets, there has been limited but emerging research into other potential interactions. A recent in vitro study explored the effect of ceftazidime on a non-bacterial target, showing that it could inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov This suggests a potential off-target interaction, though its clinical relevance is not established.

Regarding interactions with other drugs at a systemic level, ceftazidime may interact with certain antibiotics like chloramphenicol, tobramycin, and gentamicin, as well as diuretics like furosemide. apollopharmacy.in These interactions are primarily pharmacokinetic or pharmacodynamic in nature rather than direct biochemical target interactions. For example, co-administration with nephrotoxic drugs could potentially increase the risk of kidney-related side effects, as ceftazidime is cleared by the kidneys. drugbank.com There are no known significant interactions between ceftazidime and food. webmd.com

Interaction with Deoxyribonucleic Acid (DNA)

Recent research has explored the direct interaction between Ceftazidime pentahydrate and Deoxyribonucleic Acid (DNA) in aqueous solutions. researchgate.netdntb.gov.uaresearchgate.net Studies utilizing UV-Visible spectroscopy have been conducted to understand the binding mechanics between the antibiotic and DNA under various concentrations and temperatures. researchgate.netdntb.gov.ua The results from these spectroscopic analyses indicate a constructive binding and interaction between Ceftazidime and DNA molecules. researchgate.netdntb.gov.ua

The binding constants (Kb) calculated from these experiments were positive, which confirms a tangible interaction. researchgate.netdntb.gov.ua This research has suggested that the binding efficiency of Ceftazidime pentahydrate with DNA is greater than that of another cephalosporin (B10832234), cefotaxime (B1668864) sodium. researchgate.netdntb.gov.uaresearchgate.net The mode of interaction is thought to involve groove binding and intercalation, where the planar parts of the drug molecule may intercalate with DNA base pairs while non-planar portions engage in groove binding. researchgate.net The interaction is influenced not only by the nature of the drug itself but also by the drug-to-DNA ratio and the characteristics of the aqueous medium. dntb.gov.uaresearchgate.net Further investigations involving palladium (II) complexes of Ceftazidime have also shown strong binding interactions with Calf Thymus DNA (CT-DNA), suggesting that the drug's structure is amenable to engaging with the DNA molecule, primarily through minor groove binding and electrostatic interactions. nih.gov

Table 1: Summary of Ceftazidime-DNA Interaction Findings

ParameterFindingMethodSource
Binding Nature Constructive binding and interaction confirmed.UV-Visible Spectroscopy researchgate.net, dntb.gov.ua
Binding Constant (Kb) Calculated values are positive, indicating interaction.UV-Visible Spectroscopy researchgate.net, dntb.gov.ua
Binding Efficiency Higher than that of cefotaxime sodium.Comparative Spectroscopic Analysis dntb.gov.ua, researchgate.net
Proposed Interaction Mode Minor groove binding and/or electrostatic interactions.Spectroscopic and Molecular Docking nih.gov

Inhibition or Modulation of Other Bacterial Cellular Processes and Enzymes

While the primary antibacterial action of Ceftazidime involves the inhibition of penicillin-binding proteins (PBPs) essential for cell wall synthesis, its efficacy is significantly modulated by interactions with other bacterial enzymes, particularly β-lactamases. drugbank.comnih.gov These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.gov

Detailed multiscale simulations have provided molecular-level insights into the interaction between Ceftazidime and AmpC β-lactamases. acs.org Research on the AmpC variant Ent385, which confers reduced susceptibility to Ceftazidime, revealed that specific structural changes enhance the enzyme's hydrolytic activity. acs.org An Ala294-Pro295 deletion in the enzyme alters the active site conformation, making it better optimized for deacylation. acs.org This optimization allows an additional water molecule to enter the oxyanion hole of the active site, which stabilizes the transition state during Ceftazidime hydrolysis and enhances catalytic efficiency. acs.org The simulations highlighted the critical roles of specific amino acid residues, such as Tyr150 and Ser318, in the catalytic process. acs.org

This interaction represents a key bacterial cellular process that directly counteracts the drug's function. Consequently, synergistic research focuses on combining Ceftazidime with β-lactamase inhibitors. nih.gov Adjuvants like diazabicyclooctanones (DBOs) are non-β-lactam inhibitors that can be used in combination with Ceftazidime to overcome this resistance mechanism, showcasing a clinically relevant modulation of bacterial enzyme activity. nih.gov

Interactions with Environmental Organic Matter and Its Implications

The fate and transport of Ceftazidime in aquatic environments are influenced by its interactions with naturally occurring environmental organic matter. researchgate.net Studies have specifically investigated the binding mechanisms between Ceftazidime and dissolved black carbon (DBC), a significant component of the dissolved organic matter (DOM) pool. researchgate.net

Research using multispectral techniques has shown that oxygen-enriched compounds within the DBC have a high affinity for Ceftazidime. researchgate.net The interaction is driven by the formation of hydrogen bonds between the functional groups of the antibiotic and the organic matter. researchgate.net Specifically, the amine (-NH-), carboxyl (-COOH), and amino (-NH2) groups in the Ceftazidime molecule are thought to form hydrogen bonds with the DBC. researchgate.net

Fluorescence quenching experiments further elucidated the binding mechanisms from a thermodynamic perspective. researchgate.net For the fraction of DBC composed of humic acid-like compounds, the primary forces driving the interaction with Ceftazidime were identified as hydrogen bonds and van der Waals forces. researchgate.net These noncovalent interactions are significant as they can lead to the formation of complexes between Ceftazidime and dissolved humus. acs.org This binding has important environmental implications, as it can affect the mobility, bioavailability, and persistence of the antibiotic in soil and water systems, potentially allowing it to be transported through soil profiles and pollute water bodies. researchgate.netacs.org

Q & A

Q. What are the standard analytical methods for confirming the identity and purity of Ceftazidime hydrate in pharmaceutical research?

To confirm identity, use UV-Vis spectrophotometry (absorption spectrum in phosphate buffer pH 6.0) and IR spectrophotometry (potassium bromide disk method), comparing results to reference standards . For purity assessment:

  • Clarity and color : Dissolve 1.0 g in phosphate buffer (pH ~6.5) and measure absorbance at 420 nm (limit ≤0.20) .
  • Heavy metals : Test via Method 2 (limit ≤20 ppm) .
  • Related substances : Use HPLC with mobile-phase optimization (e.g., acetonitrile-phosphate buffer) and system suitability criteria (resolution ≥10 between Ceftazidime and acetanilide peaks) .

Q. How should researchers design stability studies for Ceftazidime hydrate under varying pH and temperature conditions?

Stability studies should replicate physiological or storage conditions:

  • Kinetic analysis : Monitor degradation rates using HPLC under controlled pH (3.0–8.0) and temperatures (4°C–40°C) .
  • Buffer selection : Use phosphate buffers (pH 7.0) for assay consistency, as acidic/basic conditions accelerate hydrolysis .
  • Validation : Follow ICH Q2(R1) guidelines for precision (RSD ≤2.0% for peak areas) and system repeatability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in antimicrobial susceptibility testing (e.g., MIC values) for Ceftazidime hydrate?

Contradictions often arise from methodological variability. Mitigation strategies include:

  • Standardization : Use CLSI/EUCAST guidelines for broth microdilution and agar dilution methods.
  • Resistance mechanisms : Test for β-lactamase production (e.g., TEM, SHV enzymes) via nitrocefin assays or PCR .
  • Synergy studies : Combine with β-lactamase inhibitors (e.g., avibactam) to assess restored activity against resistant strains .

Q. What advanced chromatographic methods are recommended for detecting degradation products in Ceftazidime hydrate formulations?

  • Column selection : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0–5.0) for optimal separation .
  • Degradation profiling : Stress samples via heat (60°C), light (ICH Q1B), or oxidative conditions (H₂O₂), then quantify impurities with a limit of detection ≤0.1% .
  • Mass spectrometry : Couple HPLC with Q-TOF-MS to identify unknown degradation products via exact mass and fragmentation patterns .

Q. How can structural modifications of Ceftazidime hydrate enhance its efficacy against multidrug-resistant pathogens?

  • Derivatization : Synthesize analogs like ceftazidime pentahydrate or sodium salts to improve solubility and pharmacokinetics .
  • In vitro testing : Evaluate MICs against ESBL-producing Enterobacteriaceae and Pseudomonas aeruginosa using checkerboard assays for synergy .
  • Computational modeling : Use molecular docking to predict binding affinity to penicillin-binding proteins (PBPs) and resistance enzymes .

Methodological Considerations

Q. What protocols ensure accurate quantification of Ceftazidime hydrate in biological matrices (e.g., plasma, tissue)?

  • Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix interference.
  • Internal standards : Include dimedone or deuterated analogs for LC-MS/MS validation (precision ≤15% RSD) .
  • Calibration curves : Linear ranges of 0.1–50 µg/mL with correlation coefficients (R²) ≥0.995 .

Q. How should researchers validate HPLC methods for Ceftazidime hydrate in compliance with regulatory standards?

  • System suitability : Ensure resolution ≥10 between critical peaks and RSD ≤2.0% for retention times .
  • Forced degradation : Demonstrate specificity under oxidative, thermal, and photolytic stress .
  • Robustness : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) to assess method resilience .

Data Interpretation and Troubleshooting

Q. How to address batch-to-batch variability in Ceftazidime hydrate synthesis?

  • Quality control : Monitor loss on drying (13.0–15.0% at 60°C under vacuum) and potency (950–1020 µg/mg) .
  • Crystallization optimization : Adjust solvent ratios (water:ethanol) and cooling rates to control particle size and hydrate formation .

Q. What are the implications of Ceftazidime hydrate’s low solubility in organic solvents for formulation development?

  • Excipient screening : Use cyclodextrins or liposomes to enhance bioavailability .
  • Lyophilization : Develop stable lyophilized powders with cryoprotectants (e.g., sucrose) for reconstitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.